molecular formula C13H7F5O2 B6384099 5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261984-08-0

5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384099
CAS RN: 1261984-08-0
M. Wt: 290.18 g/mol
InChI Key: FRYNRVDDDMTUDI-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol (95%) is a type of compound that has been used in various scientific research applications. It is an aromatic compound with a molecular formula of C8H6F5O2. It is a colorless solid that is soluble in water and ethanol and has a melting point of 80-82 °C. This compound has a wide range of applications, including use as a reactant in organic synthesis, as a reagent in analytical chemistry, and in the preparation of pharmaceuticals.

Scientific Research Applications

5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol (95%) has been used in a variety of scientific research applications. It has been used as a reactant in organic synthesis, as a reagent in analytical chemistry, and in the preparation of pharmaceuticals. It has also been used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances.

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol (95%) is not fully understood. However, it is believed to act as an electron-donating group, which allows it to interact with other molecules and form new compounds. It is also believed to act as a catalyst in certain reactions, allowing them to occur more quickly and efficiently.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol (95%) are not fully understood. However, it is believed to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases. It is also believed to have the potential to act as a neuroprotective agent, which could be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol (95%) in lab experiments include its low cost, its availability, and its stability. It is also relatively easy to use and can be stored for long periods of time without degrading. The main limitation of this compound is its low solubility in water, which makes it difficult to use in certain types of experiments.

Future Directions

The potential future directions for 5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol (95%) include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of various organic compounds. Additionally, further research into its mechanism of action may lead to new ways to use this compound in various scientific research applications. Additionally, further research into its potential use as a neuroprotective agent could lead to new treatments for neurological disorders. Finally, further research into its solubility in water could lead to new ways to use this compound in various experiments.

Synthesis Methods

5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol (95%) can be synthesized by a variety of methods. The most common method involves the reaction of 2,4-difluorobenzaldehyde with trifluoromethyltrimethylsilane in the presence of a base such as potassium carbonate. This reaction yields a trifluoromethoxy derivative of the aldehyde, which is then treated with an acid such as hydrochloric acid to yield the desired product.

properties

IUPAC Name

3-(2,4-difluorophenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5O2/c14-8-1-2-11(12(15)5-8)7-3-9(19)6-10(4-7)20-13(16,17)18/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYNRVDDDMTUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686579
Record name 2',4'-Difluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261984-08-0
Record name 2',4'-Difluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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